molecular formula C4H3ClN2O2S B190212 2-Amino-5-chloro-1,3-thiazole-4-carboxylic acid CAS No. 101242-22-2

2-Amino-5-chloro-1,3-thiazole-4-carboxylic acid

Cat. No. B190212
M. Wt: 178.6 g/mol
InChI Key: LFUVWRRBVRRNFV-UHFFFAOYSA-N
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Description

2-Amino-5-chloro-1,3-thiazole-4-carboxylic acid is a derivative of 2-aminothiazole . The 2-aminothiazole scaffold is a characteristic structure in drug development, with several biological activities, allowing it to act as an anticancer, antioxidant, antimicrobial, and anti-inflammatory agent, among other things .


Synthesis Analysis

The synthesis of 2-aminothiazole derivatives involves various synthetic strategies to access novel 2-aminothiazole derivatives . The literature reports many synthetic pathways of these 2-aminothiazoles associated with four different biological activities .


Molecular Structure Analysis

The molecular structure of 2-aminothiazole derivatives can be analyzed using techniques such as FTIR and NMR . For example, the IR spectrum can provide information about functional groups present in the molecule, while the NMR spectrum can provide information about the hydrogen and carbon atoms present in the molecule .


Chemical Reactions Analysis

The chemical reactions involving 2-aminothiazole derivatives can be quite diverse, depending on the specific derivative and the conditions under which the reaction is carried out .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-aminothiazole derivatives can be analyzed using various techniques. For example, the melting point can provide information about the compound’s stability, while the elemental analysis can provide information about the compound’s composition .

Scientific Research Applications

Synthesis of Heterocyclic γ-Amino Acids

2-Amino-5-chloro-1,3-thiazole-4-carboxylic acid derivatives are utilized in the synthesis of constrained heterocyclic γ-amino acids, which mimic secondary protein structures like helices and β-sheets. A versatile chemical route involves cross-Claisen condensations, offering a flexible method for introducing various lateral chains into γ-amino acids, thus enhancing peptide design and synthesis (Mathieu et al., 2015).

Antibacterial Studies

Derivatives of 2-Amino-5-chloro-1,3-thiazole-4-carboxylic acid have been synthesized and evaluated for their antibacterial properties. Through various chemical reactions, a range of compounds was developed, showing potential antibacterial activity, supported by spectroscopic data. This research highlights the compound's role in developing new antibacterial agents (Al Dulaimy et al., 2017).

Crystallographic Insights

The study of 2-amino-4-(methoxymethyl)-thiazole-5-carboxylic acid Me ester provides crystallographic insights, revealing different conformations due to rotational positions of substituents. These findings contribute to a deeper understanding of molecular interactions and structural properties of thiazole derivatives, which are crucial for designing drugs and materials (Kennedy et al., 1999).

Fungicidal and Antiviral Activities

Novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives have shown promising fungicidal and antiviral activities. The systematic evaluation of these compounds revealed significant effects against various fungi and viruses, offering a new strategy for controlling these pathogens and highlighting the potential of thiazole derivatives in agricultural and pharmaceutical applications (Fengyun et al., 2015).

Helical Structure Mimicry

The synthesis of 4-amino(methyl)-1,3-thiazole-5-carboxylic acids as new γ-amino acid building blocks enables the mimicry of helical structures. Studies in solution and solid state have shown that these sequences can adopt a well-defined helical structure, opening new avenues for peptide design and the study of protein folding and function (Mathieu et al., 2013).

Safety And Hazards

The safety and hazards associated with 2-aminothiazole derivatives can vary depending on the specific derivative. Some derivatives have been shown to have low toxicity , but it’s always important to handle these compounds with care.

Future Directions

The future directions for the research and development of 2-aminothiazole derivatives are promising. Given their wide range of biological activities, their structural variations have attracted attention among medicinal chemists . The hope is that this research will lead to the development of new therapeutic agents for a variety of pathological conditions .

properties

IUPAC Name

2-amino-5-chloro-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClN2O2S/c5-2-1(3(8)9)7-4(6)10-2/h(H2,6,7)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFUVWRRBVRRNFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(SC(=N1)N)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60635993
Record name 2-Amino-5-chloro-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60635993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-chloro-1,3-thiazole-4-carboxylic acid

CAS RN

101242-22-2
Record name 2-Amino-5-chloro-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60635993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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